![molecular formula C20H25NO4 B133845 (1~{s})-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline CAS No. 4747-98-2](/img/structure/B133845.png)

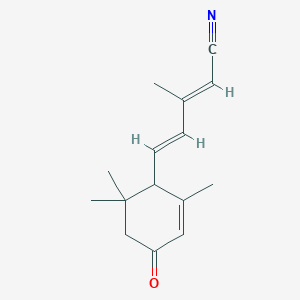

(1~{s})-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline

Overview

Description

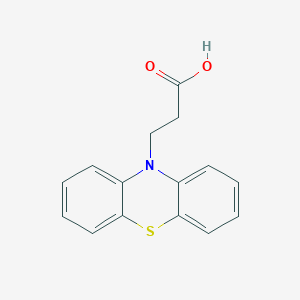

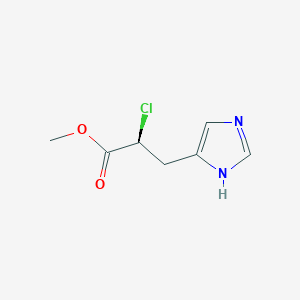

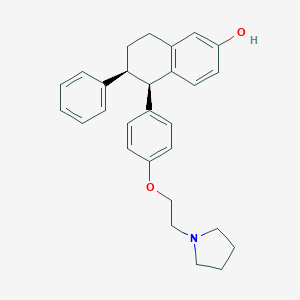

The compound is a type of isoquinoline, which is a heterocyclic aromatic organic compound. It has a two-ring structure with a benzene ring fused to a pyridine ring. This compound is substituted with methoxy groups and a dimethoxyphenyl group, which may affect its properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex due to the presence of multiple rings and functional groups. The isoquinoline core provides a rigid, planar structure, while the various substituents may influence the overall shape and electronic distribution .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating methoxy groups and the electron-withdrawing dimethoxyphenyl group. These groups could direct and influence electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of multiple methoxy groups could increase its solubility in polar solvents .Scientific Research Applications

Muscle Relaxant Properties

(S)-(-)-Tetrahydropapaverine: has been studied for its muscle relaxant effects. It acts as a smooth muscle relaxant, potentially influencing vascular tone and blood flow. Researchers have investigated its potential use in treating conditions like hypertension, peripheral vascular diseases, and even erectile dysfunction. Its vasodilatory properties make it an interesting candidate for further exploration in this area .

Antiulcer Activity

In a study involving rats, (S)-(-)-Tetrahydropapaverine derivatives demonstrated significant antiulcer activity. Among these derivatives, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride showed promising effects in preventing water-immersion stress-induced gastric ulceration .

Chemical Synthesis and Intermediates

(S)-(-)-Tetrahydropapaverine: serves as an intermediate in the synthesis of other compounds. For example:

- It has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile , which has potential applications in various fields .

Analytical Chemistry and Spectroscopy

Researchers have explored the use of (S)-(-)-Tetrahydropapaverine in analytical chemistry. For instance:

Pharmacological Investigations

(S)-(-)-Tetrahydropapaverine: has been investigated for its potential pharmacological effects beyond muscle relaxation. Researchers continue to explore its interactions with receptors, enzymes, and cellular pathways. These studies aim to uncover novel therapeutic applications or mechanisms of action .

Chemical Transformations and Derivatives

Chemists have used (S)-(-)-Tetrahydropapaverine as a starting material to synthesize various derivatives. These modifications can lead to compounds with enhanced properties, such as improved bioavailability, increased selectivity, or altered pharmacokinetics. Exploring these derivatives opens up new avenues for drug development and optimization .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWQTVWJNHKSCC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348641 | |

| Record name | (1S)-1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1~{s})-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline | |

CAS RN |

4747-98-2 | |

| Record name | (-)-Tetrahydropapaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4747-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.